Maximin-1

Beschreibung

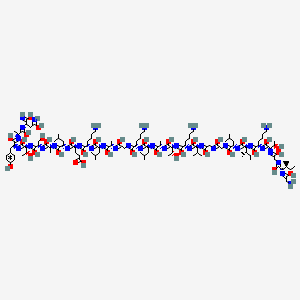

Maximin-1 is a cationic antimicrobial peptide (AMP) initially isolated from the skin secretions of the Chinese bamboo odorous frog, Odorrana versabilis. It belongs to the maximin family of peptides, which exhibit broad-spectrum activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is composed of 27 amino acid residues, with a molecular weight of approximately 3.2 kDa. Its sequence (GIGKFLKKAKKFAKAFVKILKKKLF) features a high proportion of hydrophobic and positively charged residues, enabling interactions with microbial membranes via electrostatic and hydrophobic forces. This mechanism disrupts membrane integrity, leading to cell lysis . This compound also demonstrates low hemolytic activity at therapeutic concentrations, making it a promising candidate for antimicrobial drug development .

Eigenschaften

Molekularformel |

C120H209N33O35 |

|---|---|

Molekulargewicht |

2674.1 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1,4-diiminobutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C120H209N33O35/c1-22-63(13)94(148-87(160)52-125)115(183)131-56-91(164)150-96(69(19)155)119(187)140-76(34-26-30-44-123)108(176)151-95(64(14)23-2)117(185)145-80(46-58(3)4)105(173)129-53-88(161)128-54-90(163)149-93(62(11)12)116(184)139-77(35-27-31-45-124)109(177)152-97(70(20)156)118(186)135-68(18)102(170)143-82(48-60(7)8)112(180)136-74(32-24-28-42-121)104(172)130-55-89(162)132-65(15)100(168)142-83(49-61(9)10)113(181)137-75(33-25-29-43-122)106(174)138-78(40-41-92(165)166)107(175)144-81(47-59(5)6)110(178)133-67(17)103(171)147-85(57-154)114(182)153-98(71(21)157)120(188)146-84(50-72-36-38-73(158)39-37-72)111(179)134-66(16)101(169)141-79(99(127)167)51-86(126)159/h36-39,58-71,74-85,93-98,154-158H,22-35,40-57,121-125H2,1-21H3,(H2,126,159)(H2,127,167)(H,128,161)(H,129,173)(H,130,172)(H,131,183)(H,132,162)(H,133,178)(H,134,179)(H,135,186)(H,136,180)(H,137,181)(H,138,174)(H,139,184)(H,140,187)(H,141,169)(H,142,168)(H,143,170)(H,144,175)(H,145,185)(H,146,188)(H,147,171)(H,148,160)(H,149,163)(H,150,164)(H,151,176)(H,152,177)(H,153,182)(H,165,166)/t63-,64-,65-,66-,67-,68-,69+,70+,71+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,93-,94-,95-,96-,97-,98-/m0/s1 |

InChI-Schlüssel |

HYARXAZVIIXVLQ-JZZJRNKASA-N |

Bioaktivität |

Antibacterial, Antifungal, Antiviral |

Sequenz |

GIGTKILGGVKTALKGALKELASTYAN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- This compound has a higher net charge than Magainin-2, enhancing its binding to negatively charged bacterial membranes .

- Compared to Melittin, this compound exhibits lower hydrophobicity, correlating with reduced hemolytic activity .

Antimicrobial Activity

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Antifungal Activity (IC₅₀, μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |

|---|---|---|---|---|

| This compound | 4.2 | 8.5 | 12.3 (C. albicans) | >100 |

| Melittin | 1.5 | 2.0 | 6.8 (C. albicans) | 5.0 |

| Magainin-2 | 6.0 | 10.0 | 18.0 (C. albicans) | 50.0 |

| LL-37 | 3.8 | 6.2 | 15.5 (C. albicans) | 25.0 |

Key Observations :

- This compound shows superior safety (HC₅₀ >100 μg/mL) compared to Melittin and Magainin-2, albeit with slightly lower potency against E. coli .

- LL-37, a human-derived peptide, balances moderate antimicrobial activity with low hemolysis, but its larger size limits tissue penetration compared to this compound .

Stability and Bioavailability

| Compound | Serum Stability (t₁/₂, h) | Protease Resistance | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 6.5 | Moderate | 80 |

| Melittin | 2.0 | Low | 60 |

| Magainin-2 | 4.0 | Moderate | 70 |

| LL-37 | 1.5 | Low | 50 |

Key Observations :

- This compound’s extended serum half-life (6.5 h) and thermal stability (80°C) make it suitable for topical formulations .

- LL-37’s rapid degradation in serum highlights the need for structural modifications in therapeutic applications .

Research Findings and Mechanistic Insights

Recent studies using computational models (e.g., VirtualTaste) and molecular dynamics simulations reveal that this compound’s α-helical structure facilitates pore formation in microbial membranes, while its charged residues minimize non-specific interactions with mammalian cells . Comparative transcriptomic analyses indicate that this compound upregulates bacterial stress-response genes (e.g., soxS, marR) at lower concentrations than Melittin, suggesting a unique sublytic mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.